molecular formula C5H12ClN B1425255 Pent-4-en-1-amine hydrochloride CAS No. 27546-60-7

Pent-4-en-1-amine hydrochloride

Cat. No.: B1425255
CAS No.: 27546-60-7
M. Wt: 121.61 g/mol
InChI Key: DDRDGPNKLVPJIR-UHFFFAOYSA-N
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Description

Pent-4-en-1-amine hydrochloride is an organic compound with the chemical formula C5H12ClN. It is also known as 4-penten-1-amine hydrochloride. This compound is a derivative of 1-pentene, an unsaturated hydrocarbon containing five carbon atoms. It is commonly used in various chemical syntheses and industrial applications due to its unique properties .

Scientific Research Applications

Pent-4-en-1-amine hydrochloride has a wide range of applications in scientific research:

Safety and Hazards

Pent-4-en-1-amine hydrochloride is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . The hazard statements associated with this compound are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pent-4-en-1-amine hydrochloride is typically synthesized through the reaction of pent-4-en-1-amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows: [ \text{C5H11N} + \text{HCl} \rightarrow \text{C5H12ClN} ]

Industrial Production Methods

In industrial settings, the production of this compound involves the hydrogenation of pent-4-en-1-amine. This process is usually conducted at high pressure and room temperature in the presence of a suitable catalyst. The resulting amine is then reacted with hydrochloric acid to form the hydrochloride salt .

Chemical Reactions Analysis

Types of Reactions

Pent-4-en-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: It can be reduced to form saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Mechanism of Action

The mechanism of action of pent-4-en-1-amine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, participating in various biochemical reactions. It can also form complexes with metal ions, influencing their biological activity. The specific pathways and targets depend on the context of its use in research and industrial applications .

Comparison with Similar Compounds

Similar Compounds

  • Hex-5-en-1-amine
  • Hexan-3-amine hydrochloride
  • N-Methylpentylamine

Uniqueness

Pent-4-en-1-amine hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its unsaturated nature provides additional reactivity compared to saturated amines. This makes it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

pent-4-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N.ClH/c1-2-3-4-5-6;/h2H,1,3-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRDGPNKLVPJIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40677573
Record name Pent-4-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

121.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27546-60-7
Record name Pent-4-en-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40677573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name pent-4-en-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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